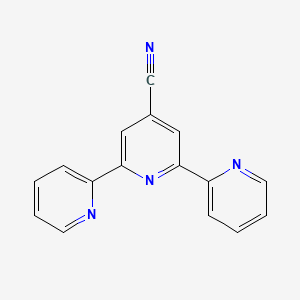

4'-Cyano-2,2': 6',2"-terpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Cyano-2,2’:6’,2"-terpyridine, commonly known as CN-terpy, is a derivative of pyridine. It is a tridentate ligand that can be prepared in two steps starting from 2-acetylpyridine . Due to the presence of three near-coplanar nitrogen donor atoms, it may be used as a metal-binding domain to form metallo-supramolecular structures .

Synthesis Analysis

The heteroleptic and homoleptic ruthenium(II) complexes of 4’-cyano-2,2’:6’,2"-terpyridine are synthesized by palladium catalyzed cyanation of the corresponding Ru(II) complexes of 4’-chloro-2,2’:6’,2"-terpyridine . The introduction of the strongly electron-withdrawing cyano group into the Ru(tpy)(2)(2+) moiety dramatically changes its photophysical and redox properties as well as prolongs its room temperature excited-state lifetime .Molecular Structure Analysis

The preparation and characterization of a new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described . This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4’-(pyrrol-2-yl)-2,2’:6’,2"-terpyridine into acrylonitrile .Chemical Reactions Analysis

An ionic Fe-based metal–organic-framework (MOF) containing nanoscale channels was readily assembled from ditopic 4’-pyridyl-2,2’:6’,2"-terpyridine (pytpy) and a simple iron (II) salt . The new Fe-based MOF material was employed as a precatalyst for syn-selective hydroboration of alkynes under mild, solvent-free conditions in the presence of an activator, leading to the synthesis of a range of trans-alkenylboronates in good yields .Physical And Chemical Properties Analysis

4’-Cyano-2,2’:6’,2"-terpyridine has gained significant attention in recent decades due to its unique physical and chemical properties. The presence of three near-coplanar nitrogen donor atoms allows it to be used as a metal-binding domain to form metallo-supramolecular structures .Wissenschaftliche Forschungsanwendungen

Synthesis of Multi-functionalized Terpyridine Molecules

The preparation and characterization of a new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is described . This compound was obtained via a KF/alumina-catalyzed Michael addition of 4′- (pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile .

Fabrication of Modified Electrodes

Terpyridines and their metal complexes find a broad range of applications in many fields . Especially interesting are terpyridine molecules, which feature an additional five-membered heterocycle, such as pyrrole . These allow for the fabrication of modified electrodes via the electrochemical polymerization of terpyridine–metal complexes as thin films .

Sensor Applications

The electrodes obtained from the electrochemical polymerization of terpyridine–metal complexes can be utilized as sensors .

Preparation of Functionalized Thin Film Materials

Terpyridine–pyrrole derivatives, especially ones which are N-functionalized to the pyrrole moiety, may potentially be useful for the preparation of new functionalized thin film materials .

Supramolecular Materials

Research progress has been made in the field of π-conjugated terpyridines within the last decade . Supramolecular materials based on metal ion complexes of 2,2′:6′,2″-terpyridine derivatives have found manifold potential applications—from opto-electronic devices to life science .

Opto-electronic Devices

2,2′:6′,2″-terpyridine derivatives have found applications in opto-electronic devices . They are used as photoactive species in photovoltaic devices and polymer light-emitting diodes (PLEDs) .

Metallo-supramolecular Structures

Due to the presence of three near-coplanar nitrogen donor atoms, 2,2′:6′,2′′;-terpyridine may be used as a metal-binding domain to form metallo-supramolecular structures .

Catalysis

It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .

Wirkmechanismus

Target of Action

The primary targets of 4’-Cyano-2,2’ : 6’,2"-terpyridine are mitochondria . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of adenosine triphosphate (ATP). They also play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .

Mode of Action

4’-Cyano-2,2’ : 6’,2"-terpyridine interacts with its targets by disrupting the mitophagy-related protein expression . Mitophagy is a selective autophagic process involved in degrading dysfunctional mitochondria . The compound causes dissipation of the mitochondrial membrane potential, elevation of the calcium ion [Ca2+] and reactive oxygen species levels, promotion of mitochondrial DNA damage, and reduction in the ATP and mitochondrial respiratory chain levels .

Biochemical Pathways

The compound affects the mitophagy pathway . By disrupting the mitophagy-related protein expression, it leads to the degradation of dysfunctional mitochondria . This results in downstream effects such as the disruption of cellular energy production and potential induction of cell death .

Pharmacokinetics

The compound’s interaction with mitochondria suggests it is able to penetrate cellular membranes and reach intracellular targets

Result of Action

The molecular and cellular effects of 4’-Cyano-2,2’ : 6’,2"-terpyridine’s action include the disruption of mitochondrial function, leading to potential cell death . This is due to the compound’s effect on the mitophagy pathway and its resulting impact on cellular energy production .

Zukünftige Richtungen

The use of 4,2’:6’,4"-tpy and its 4’-substituted derivatives in coordination polymers and metallomacrocyclic complexes has been gaining interest . The facile functionalization of terpyridines in the 4’-position allows access to a large suite of building blocks . This represents a promising direction for future research and applications of 4’-Cyano-2,2’: 6’,2"-terpyridine.

Eigenschaften

IUPAC Name |

2,6-dipyridin-2-ylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4/c17-11-12-9-15(13-5-1-3-7-18-13)20-16(10-12)14-6-2-4-8-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALLUAMTZFFSDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-2-yl)-[2,2'-bipyridine]-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)

![4-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2418287.png)

![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)

![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)

![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)